

In-Depth Technical Guide: 4-Amino-3,5-dimethylphenol (CAS: 3096-70-6)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-3,5-dimethylphenol

Cat. No.: B131400

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dimethylphenol, also known as 4-hydroxy-2,6-dimethylaniline, is a substituted aniline and a member of the phenol class of organic compounds.^[1] It is of significant interest to the scientific and drug development communities primarily as a major metabolite of the widely used local anesthetic and antiarrhythmic drug, Lidocaine.^{[1][2]} Understanding the physicochemical properties, synthesis, and biological relevance of this compound is crucial for comprehensive pharmacokinetic and toxicological assessments of Lidocaine and for the development of new chemical entities. This guide provides a detailed overview of **4-Amino-3,5-dimethylphenol**, including its properties, synthesis, metabolic pathway, and analytical methodologies.

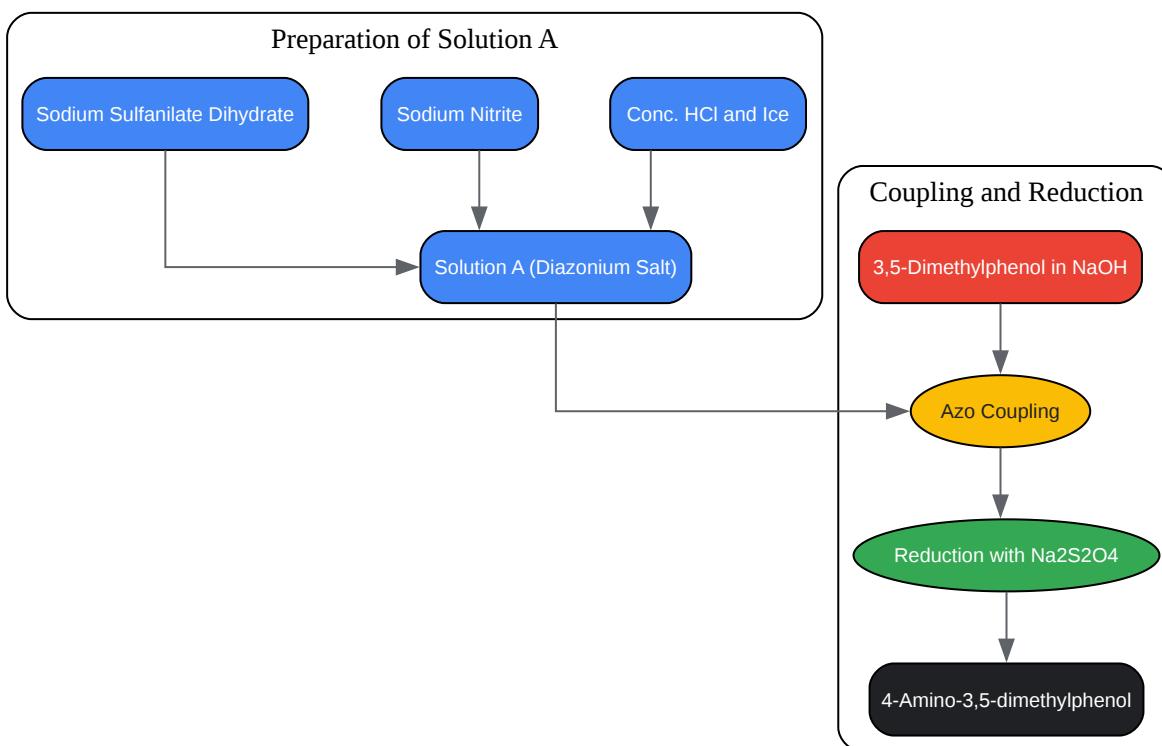
Physicochemical Properties

A summary of the key physicochemical properties of **4-Amino-3,5-dimethylphenol** is presented in the table below. This data is essential for its handling, formulation, and analytical detection.

Property	Value	Reference(s)
CAS Number	3096-70-6	[3]
Molecular Formula	C ₈ H ₁₁ NO	[3]
Molecular Weight	137.18 g/mol	[4]
Appearance	Brown solid	[3]
Melting Point	163 °C	[5]
Boiling Point	296.5 °C at 760 mmHg	[5]
Density	1.118 g/cm ³	[5]
Flash Point	133.1 °C	[5]
Solubility	Soluble in methanol.	[3]
pKa	10.47 ± 0.23 (Predicted)	[3]
XLogP3	0.7	[5]

Synthesis of 4-Amino-3,5-dimethylphenol

Several synthetic routes to **4-Amino-3,5-dimethylphenol** have been reported. The following sections detail two common experimental protocols.


Synthesis from 3,5-Dimethylphenol

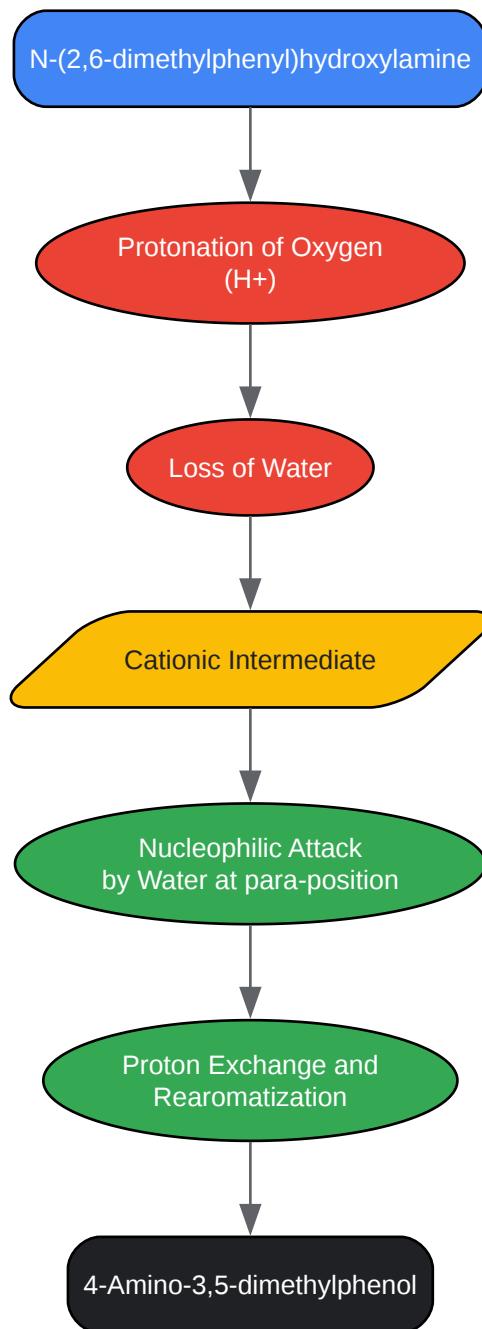
This method involves the nitrosation of 3,5-dimethylphenol followed by reduction.

Experimental Protocol:

- Preparation of Solution A (Diazonium Salt): In a beaker, dissolve sodium sulfanilate dihydrate (5.78 g, 25.0 mmol) in water (20 ml). To this solution, add an aqueous solution of sodium nitrite (1.90 g, 27.5 mmol in 4 ml of water). This mixture is then added dropwise to a beaker containing concentrated hydrochloric acid (5.1 ml) and ice (30 g). The resulting mixture is kept cold in an ice bath for 20 minutes to ensure the complete formation of the diazonium salt solution (Solution A).[\[5\]](#)

- Coupling Reaction: In a separate vessel, dissolve 3,5-dimethylphenol (3.05 g, 25.0 mmol) in an aqueous solution of sodium hydroxide (5.50 g, 138 mmol in 30 ml of water) cooled with ice (20 g). To this alkaline solution, add Solution A dropwise while maintaining the temperature with an ice bath. Stir the resulting solution in the ice bath for 1 hour.[5][6]
- Reduction: Heat the reaction mixture to 65-75 °C. Add sodium dithionite (16.8 g, 96.5 mmol) portion-wise until the solution becomes colorless, indicating the reduction of the azo compound.[5][6]
- Isolation and Purification: Cool the solution to room temperature and stir for 30 minutes to allow for the precipitation of the product. Collect the solid by filtration and dry to yield **4-amino-3,5-dimethylphenol**.[5][6] A yield of 2.46 g (72%) has been reported for this procedure.[5]

[Click to download full resolution via product page](#)


*Synthesis of **4-Amino-3,5-dimethylphenol** from 3,5-Dimethylphenol.*

Synthesis via Bamberger Rearrangement

This method involves the acid-catalyzed rearrangement of N-(2,6-dimethylphenyl)hydroxylamine.

Experimental Protocol:

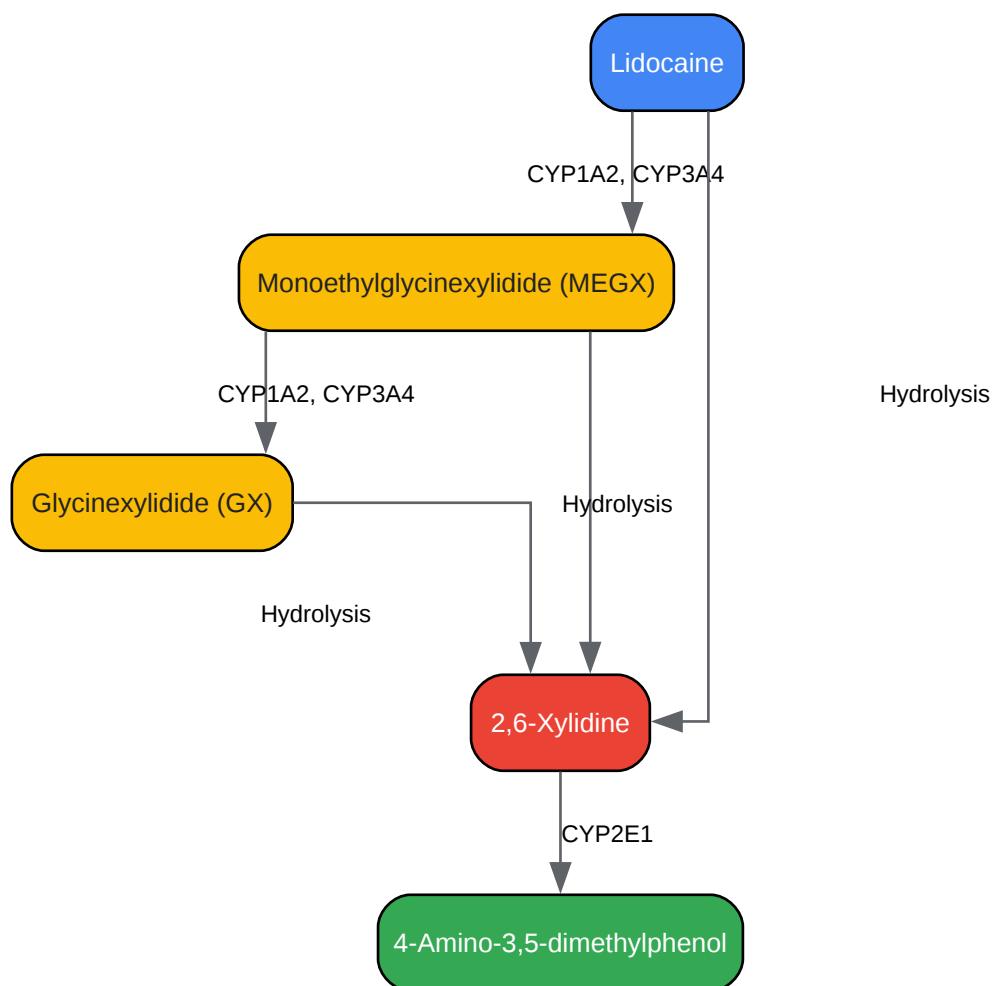
- Reaction Setup: In a round-bottom flask, dissolve N-(2,6-dimethylphenyl)hydroxylamine in an aqueous solution of a strong acid, such as perchloric acid.[7]
- Rearrangement: The reaction mechanism begins with the protonation of the hydroxylamine at the oxygen atom. This is followed by the loss of a water molecule to form a cationic intermediate.[7]
- Nucleophilic Attack and Rearomatization: Water acts as a nucleophile and attacks the para-position of the cationic intermediate. A subsequent proton exchange and deprotonation lead to the rearomatization of the ring, yielding **4-amino-3,5-dimethylphenol**.[7]
- Work-up and Isolation: The reaction mixture is neutralized with a suitable base, and the product is extracted with an organic solvent. The organic layer is then dried and the solvent is removed under reduced pressure to obtain the crude product, which can be further purified by recrystallization or chromatography.

[Click to download full resolution via product page](#)

*Bamberger Rearrangement for **4-Amino-3,5-dimethylphenol** Synthesis.*

Spectroscopic Data

While detailed spectral assignments are not readily available in the public domain, typical spectral characteristics can be inferred from the structure.


- ^1H NMR: Expected signals would include singlets for the two methyl groups, a singlet for the aromatic protons, and broad singlets for the amine (-NH₂) and hydroxyl (-OH) protons.
- ^{13}C NMR: Signals corresponding to the aromatic carbons (including those bearing the amino, hydroxyl, and methyl groups) and the methyl carbons would be expected.
- FT-IR: Characteristic peaks would include O-H and N-H stretching vibrations (typically in the range of 3200-3600 cm^{-1}), C-H stretching of the aromatic and methyl groups (around 2800-3100 cm^{-1}), C=C stretching of the aromatic ring (around 1450-1600 cm^{-1}), and C-N and C-O stretching vibrations.
- Mass Spectrometry: The molecular ion peak would be observed at m/z 137. Fragmentation would likely involve the loss of methyl groups or other characteristic cleavages of the aromatic ring.

Biological Significance and Metabolism

Role as a Lidocaine Metabolite

4-Amino-3,5-dimethylphenol is a major urinary metabolite of Lidocaine.[\[1\]](#)[\[8\]](#) The metabolic pathway primarily occurs in the liver and involves several cytochrome P450 enzymes.

The metabolic cascade begins with the N-deethylation of Lidocaine by CYP1A2 and CYP3A4 to form monoethylglycinexylidide (MEGX).[\[9\]](#) MEGX is further deethylated to glycineylidide (GX).[\[9\]](#) Both Lidocaine and its deethylated metabolites can be hydrolyzed to 2,6-xylidine.[\[9\]](#) Subsequently, 2,6-xylidine is hydroxylated by CYP2E1 to yield 4-hydroxy-2,6-dimethylaniline (**4-Amino-3,5-dimethylphenol**).[\[9\]](#)

[Click to download full resolution via product page](#)

*Metabolic Pathway of Lidocaine to **4-Amino-3,5-dimethylphenol**.*

Toxicological Profile

The toxicological properties of **4-Amino-3,5-dimethylphenol** are not extensively studied.[10] However, it is known to be very toxic to aquatic life.[5] The precursor metabolite, 2,6-xylidine, is a known carcinogen in rats, and its N-hydroxy metabolite has been shown to be mutagenic.[11] The formation of hemoglobin adducts of 2,6-dimethylaniline has been observed in humans following Lidocaine administration, indicating the *in vivo* formation of the reactive N-hydroxy metabolite.[11] Furthermore, the metabolite 2,6-xylidine, which is hydroxylated to form **4-Amino-3,5-dimethylphenol**, can induce the formation of methemoglobin.[9]

Analytical Methods

The quantification of **4-Amino-3,5-dimethylphenol** in biological matrices is essential for pharmacokinetic and toxicological studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.

Protocol for Quantification in Plasma

The following is a general protocol for the analysis of amino compounds in plasma, which can be adapted for **4-Amino-3,5-dimethylphenol**.

Experimental Protocol:

- Sample Preparation (Protein Precipitation):
 - To 100 µL of plasma sample, add 10 µL of 30% sulfosalicylic acid.
 - Vortex for 30 seconds.
 - Refrigerate at 4 °C for 30 minutes.
 - Centrifuge at 12,000 rpm for 5 minutes.
 - Take 50 µL of the supernatant and mix with 450 µL of an internal standard solution (a stable isotope-labeled analog of the analyte is preferred) in the initial mobile phase.
 - Vortex for 30 seconds.[12]
- LC-MS/MS Analysis:
 - Chromatography: Use a reverse-phase C18 column. The mobile phase can consist of a gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
 - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. The analysis should be performed in Selected Reaction Monitoring (SRM) mode. Specific precursor-to-product ion transitions for **4-Amino-3,5-dimethylphenol** and its internal standard must be determined and optimized.[13]

- Quantification:
 - A calibration curve is constructed by analyzing standards of known concentrations.
 - The concentration of **4-Amino-3,5-dimethylphenol** in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[14]

[Click to download full resolution via product page](#)

*Workflow for Quantification of **4-Amino-3,5-dimethylphenol** in Plasma.*

Conclusion

4-Amino-3,5-dimethylphenol is a key molecule in the study of Lidocaine's metabolism and toxicology. This technical guide has provided a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, its formation via the Lidocaine metabolic pathway, and a methodology for its quantification in biological samples. For researchers and drug development professionals, a thorough understanding of this metabolite is essential for the safe and effective use and development of Lidocaine and related compounds. Further research into the specific biological activities and a more detailed toxicological profile of **4-Amino-3,5-dimethylphenol** is warranted to fully elucidate its role in human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-3,5-dimethylphenol | C8H11NO | CID 76543 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 4-Amino-3,5-xylenol | 3096-70-6 [chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgrx.org]
- 10. uwaterloo.ca [uwaterloo.ca]
- 11. 2,6-Dimethylaniline--hemoglobin adducts from lidocaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. manuals.plus [manuals.plus]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Amino-3,5-dimethylphenol (CAS: 3096-70-6)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b131400#4-amino-3-5-dimethylphenol-cas-number-3096-70-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com